2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)-
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Overview
Description
2-[5-(3-Amino-4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol is a complex organic compound with a unique structure that includes a tetrazole ring and an amino group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Amino-4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol typically involves multiple steps. One common method starts with the nitration of 4-methylacetanilide to form 3-nitro-4-methylacetanilide. This intermediate is then reduced to 3-amino-4-methylacetanilide. The next step involves the formation of the tetrazole ring through a cyclization reaction with sodium azide and triethyl orthoformate. Finally, the ethyl group is introduced through a reaction with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Amino-4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions include various substituted tetrazoles and amino derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[5-(3-Amino-4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(3-Amino-4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed effects. The amino group also plays a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-Amino-4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol
- 2-[5-(3-Amino-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol
- 2-[5-(3-Amino-4-ethylphenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol
Uniqueness
The uniqueness of 2-[5-(3-Amino-4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]ethanol |
InChI |
InChI=1S/C10H13N5O/c1-7-2-3-8(6-9(7)11)10-12-14-15(13-10)4-5-16/h2-3,6,16H,4-5,11H2,1H3 |
InChI Key |
SFLHJGROLWNVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(N=N2)CCO)N |
Origin of Product |
United States |
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